4-(2-cyanoethoxy)benzenesulfonyl Chloride

Description

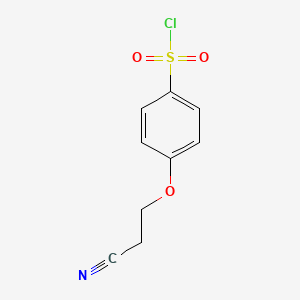

4-(2-Cyanoethoxy)benzenesulfonyl chloride is a sulfonyl chloride derivative featuring a cyanoethoxy (–OCH₂CH₂CN) substituent at the para position of the benzene ring. Sulfonyl chlorides are pivotal intermediates in organic synthesis, enabling the formation of sulfonamides, sulfonate esters, and other functionalized derivatives .

Hypothetical Synthesis: Based on methods for analogous compounds (e.g., ), this compound could be synthesized via:

Sulfonation: Reaction of 4-(2-cyanoethoxy)benzene with chlorosulfonic acid.

Chlorination: Treatment of sodium 4-(2-cyanoethoxy)benzenesulfonate with thionyl chloride (SOCl₂) .

Applications: Likely uses include pharmaceutical intermediates (e.g., protease inhibitors ), polymer synthesis , and agrochemicals, similar to compounds like 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride .

Properties

IUPAC Name |

4-(2-cyanoethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3S/c10-15(12,13)9-4-2-8(3-5-9)14-7-1-6-11/h2-5H,1,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGOSKGTMMGUEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCC#N)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374092 | |

| Record name | 4-(2-cyanoethoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362476-05-9 | |

| Record name | 4-(2-cyanoethoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-cyanoethoxy)benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with 2-cyanoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistent quality and yield. The process may include steps such as distillation, crystallization, and filtration to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyanoethoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.

Reduction: The cyano group can be reduced to an amine group under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.

Hydrolysis: Water or aqueous solutions of acids or bases can be used to hydrolyze the compound.

Major Products Formed

Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.

Hydrolysis: The major product is the corresponding sulfonic acid.

Reduction: The major product is the corresponding amine.

Scientific Research Applications

Chemical Synthesis

Intermediate in Sulfonamide Synthesis:

4-(2-Cyanoethoxy)benzenesulfonyl chloride is primarily utilized as an intermediate in the synthesis of sulfonamide derivatives. Sulfonamides are crucial in medicinal chemistry due to their antibacterial and antifungal properties. The sulfonyl chloride group reacts with amines to form sulfonamides, which can be further modified for enhanced biological activity.

Reactivity and Mechanism:

The compound acts as a highly electrophilic sulfonylating agent. Its electrophilic nature allows it to react with various nucleophiles, including amines, alcohols, and thiols. This reactivity is exploited in the formation of sulfonamide, sulfonate esters, and thioesters, broadening its applicability in chemical synthesis.

Biological Applications

Proteomics Research:

In biological research, this compound is employed to modify proteins for proteomics studies. The modification helps elucidate protein functions and interactions, which are critical for understanding cellular processes and disease mechanisms.

Potential Therapeutic Uses:

Derivatives of this compound have shown promise in drug development, particularly for treating bacterial infections. Its ability to introduce sulfonamide groups into therapeutic candidates enhances their efficacy against resistant strains of bacteria.

Industrial Applications

Production of Specialty Chemicals:

The compound is also utilized in the production of specialty chemicals and materials. It serves as a building block for synthesizing surfactants and polymers due to its ability to introduce sulfonyl functional groups into various substrates.

Data Table: Reaction Conditions and Yields

| Reaction Conditions | Yield (%) | Application |

|---|---|---|

| With triethylamine; In acetonitrile; 40°C; 8-12h | 91.93 | Synthesis of sulfonamide derivatives |

| With pyridine; In tetrahydrofuran; 0°C; 4h | 87 | Modification of proteins for proteomics |

| With potassium carbonate; In dichloromethane; 0-20°C | 75 | Production of specialty chemicals |

| Microwave irradiation; In tetrahydrofuran; 60-65°C | 67 | Synthesis of sulfonamide-based compounds |

Case Studies

Case Study 1: Synthesis of Sulfonamide Derivatives

A study demonstrated the successful synthesis of various sulfonamide derivatives using this compound as an intermediate. The reaction conditions included the use of triethylamine in acetonitrile at elevated temperatures, yielding high purity products suitable for biological testing.

Case Study 2: Proteomic Modifications

In proteomics research, researchers utilized this compound to modify target proteins, facilitating the study of protein interactions and functions. The modifications led to enhanced detection sensitivity in mass spectrometry analyses.

Mechanism of Action

The mechanism of action of 4-(2-cyanoethoxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonyl derivatives. The cyano group can also participate in reactions, such as reduction to form amines. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The electronic and steric nature of substituents significantly influences sulfonyl chloride reactivity.

EWG = Electron-withdrawing group; *SNAr = Nucleophilic aromatic substitution.

Key Findings :

Trends :

Physical and Chemical Properties

Insights :

- Cyanoethoxy groups likely confer moderate polarity, enhancing solubility in acetonitrile or DMF compared to nonpolar analogs .

- Halogenated derivatives (e.g., 4-(2,2-dichloro-1,1-difluoroethoxy)-) exhibit higher hydrolytic instability .

Biological Activity

4-(2-cyanoethoxy)benzenesulfonyl chloride (CAS No. 362476-05-9) is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

This compound features a sulfonyl chloride functional group attached to a cyanoethoxy substituent. Its structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.

- Receptor Interaction : It is hypothesized that the compound could bind to cellular receptors, influencing their signaling pathways.

- Antiviral Activity : Preliminary studies suggest that related sulfonyl compounds exhibit antiviral properties, particularly against RNA viruses and hepatitis B virus (HBV) .

Antiviral Properties

A study on sulfonamide derivatives indicated that compounds similar to this compound demonstrated significant antiviral activity. For instance, certain benzenesulfonyl derivatives showed the ability to inhibit HBV replication effectively, with EC50 values comparable to established antiviral drugs .

Cytotoxicity and Selectivity

Research has also focused on the cytotoxic effects of sulfonyl chlorides. A notable study reported that some derivatives exhibited low cytotoxicity while maintaining antiviral efficacy, suggesting a favorable therapeutic window for further development .

Case Studies

- Hepatitis B Virus Inhibition : In a controlled study, a related compound was shown to inhibit HBV antigen expression in a concentration-dependent manner without significant cytotoxic effects. This study highlighted the potential of benzenesulfonyl derivatives as antiviral agents .

- Anticancer Activity : Investigations into the anticancer properties of sulfonyl compounds have revealed promising results. Certain derivatives have been found to induce apoptosis in cancer cell lines through the inhibition of specific signaling pathways .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What synthetic methods are commonly used to prepare 4-(2-cyanoethoxy)benzenesulfonyl chloride?

- Methodology : The compound can be synthesized via chlorination of the corresponding sulfonic acid using agents like oxalyl chloride in the presence of a catalytic amount of DMF. This method is analogous to the synthesis of 4-(dimethylamino)benzenesulfonyl chloride, where oxalyl chloride reacts with the sulfonic acid under anhydrous conditions . Neutralization of generated HCl during the reaction requires a base like triethylamine to drive the reaction to completion .

- Key Considerations : Ensure moisture-free conditions and inert gas (e.g., argon) to prevent hydrolysis.

Q. What storage conditions are recommended for this compound?

- Guidelines : Store in a cool, dry environment under an inert atmosphere (argon or nitrogen) to prevent decomposition. Moisture-sensitive sulfonyl chlorides are prone to hydrolysis, forming sulfonic acids, which reduces reactivity .

- Stability Data : Similar benzenesulfonyl chlorides exhibit stability at temperatures below 25°C but degrade upon prolonged exposure to light or humidity .

Q. Which analytical techniques are suitable for characterizing this compound?

- Techniques :

- NMR Spectroscopy : Confirm structural integrity (e.g., aromatic proton signals and sulfonyl chloride group).

- IR Spectroscopy : Identify characteristic S=O (1360–1160 cm⁻¹) and C≡N (2250 cm⁻¹) stretches.

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS or GC-MS) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize hydrolysis during synthesis?

- Optimization Strategies :

- Use anhydrous solvents (e.g., dichloromethane) and maintain reaction temperatures below 0°C during chlorination .

- Employ Schlenk-line techniques or inert gas purging to exclude moisture.

- Monitor reaction progress via TLC or in situ FTIR to detect premature hydrolysis .

Q. What impurities are typically observed during sulfonation, and how are they identified?

- Common Impurities :

- Sulfonic Acids : Result from partial hydrolysis; detectable via HPLC retention time shifts or LC-MS.

- Disulfides : Formed via oxidation; characterized by mass spectrometry (M+2 peaks) .

- Mitigation : Purify via silica gel chromatography (eluent: hexane/ethyl acetate) or recrystallization from non-polar solvents.

Q. How does the electron-withdrawing cyanoethoxy group influence the sulfonyl chloride's reactivity?

- Mechanistic Insight : The cyanoethoxy group enhances the electrophilicity of the sulfur atom in the sulfonyl chloride, accelerating nucleophilic substitution reactions (e.g., with amines or alcohols). This effect is consistent with substituent trends observed in 4′-methoxybiphenyl-4-sulfonyl chloride derivatives .

- Experimental Validation : Compare reaction rates with non-substituted benzenesulfonyl chlorides using kinetic studies (e.g., UV-Vis monitoring) .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

- PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors .

- Emergency Measures :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.